N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
Description
N,N-Diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a thiopheno[2,3-d]pyrimidinone derivative with a substituted acetamide moiety. This compound features:
- A thiopheno[2,3-d]pyrimidinone core with 3,5,6-trimethyl and 4-oxo substituents.
- A thioether linkage (-S-) connecting the pyrimidinone ring to the acetamide group.
- N,N-Diethyl substitution on the acetamide nitrogen, enhancing lipophilicity compared to simpler alkyl or aryl analogs.
The diethyl acetamide group may influence solubility, bioavailability, and target binding compared to other derivatives.
Properties
Molecular Formula |
C15H21N3O2S2 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N,N-diethyl-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H21N3O2S2/c1-6-18(7-2)11(19)8-21-15-16-13-12(14(20)17(15)5)9(3)10(4)22-13/h6-8H2,1-5H3 |
InChI Key |
FCSHEZACKWGDBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multiple steps. The process begins with the preparation of the hydrothiopheno[2,3-d]pyrimidine core, followed by the introduction of the diethylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Preliminary studies suggest it could have therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound fall into two categories: thiopheno[2,3-d]pyrimidinones and thioacetamide-linked pyrimidine derivatives. Below is a detailed comparison:
Structural Analogs with Thiopheno[2,3-d]Pyrimidinone Cores
Pyrimidine-Based Thioacetamide Derivatives
Key Research Findings
Synthetic Methods: The diethyl acetamide derivative can be synthesized via alkylation of 2-mercaptothiopheno[2,3-d]pyrimidin-4-one with N,N-diethyl-2-chloroacetamide under reflux in ethanol, similar to methods for aryl analogs (yields ~73–85%) . Sodium acetate or methylate is critical for deprotonating the thiol group during alkylation .
Structure-Activity Relationships: Diethyl substitution enhances membrane permeability but reduces crystallinity compared to aryl analogs .
Spectroscopic Data: IR: Strong C=O stretches at 1705–1710 cm⁻¹ (pyrimidinone and acetamide). 1H NMR: δ 1.15–1.30 (t, 6H, CH2CH3), δ 2.25–2.50 (s, 9H, 3×CH3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
